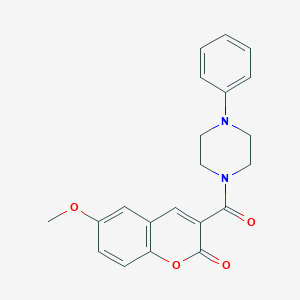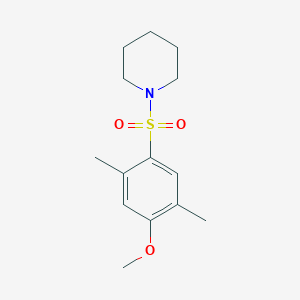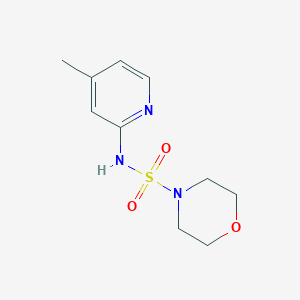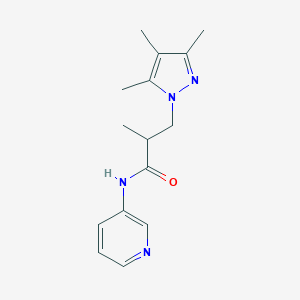![molecular formula C20H19FN4O2 B279165 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as FIPB, is a small molecule inhibitor that has been widely used in scientific research. FIPB is a potent inhibitor of a family of enzymes called poly(ADP-ribose) polymerases (PARPs), which play important roles in DNA repair, chromatin remodeling, and other cellular processes.
作用機序
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a potent inhibitor of PARP enzymes, which play important roles in DNA repair and other cellular processes. PARPs catalyze the transfer of ADP-ribose units from NAD+ to target proteins, including themselves, in response to DNA damage. This process, known as PARylation, helps to recruit DNA repair factors to the site of damage and promotes DNA repair. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibits PARP activity by binding to the catalytic domain of PARPs and blocking the transfer of ADP-ribose units. This leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to protect against neuronal damage in models of neurodegenerative diseases and to reduce inflammation in models of inflammatory diseases. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to induce cell death in cancer cells by inhibiting PARP activity and promoting the accumulation of DNA damage. It has also been shown to protect against neuronal damage by inhibiting PARP activity and reducing oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its potency and specificity as a PARP inhibitor. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib, and to have a longer half-life in vivo. This makes it a useful tool for studying the role of PARPs in various cellular processes and for developing new therapies that target PARPs. However, one of the limitations of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its cost and availability. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a relatively expensive compound and is not readily available from commercial sources.
将来の方向性
There are several future directions for the study of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide and PARP inhibitors. One direction is the development of new PARP inhibitors that are more potent and selective than 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. Another direction is the combination of PARP inhibitors with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. PARP inhibitors have been shown to sensitize cancer cells to these therapies and to improve their response. Another direction is the study of PARP inhibitors in combination with immunotherapy, which has shown promising results in the treatment of cancer. Finally, the study of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammation, is an area of active research.
合成法
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be synthesized by a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the intermediate product, which is then reacted with benzoyl chloride to form 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学的研究の応用
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been widely used in scientific research as a tool to study the role of PARPs in various cellular processes. PARPs are involved in DNA repair, chromatin remodeling, and other cellular processes, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative diseases, and inflammation. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been used to study the role of PARPs in these diseases and to develop new therapies that target PARPs.
特性
製品名 |
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide |
|---|---|
分子式 |
C20H19FN4O2 |
分子量 |
366.4 g/mol |
IUPAC名 |
2-[(2-fluorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H19FN4O2/c21-17-8-3-1-6-15(17)20(27)24-18-9-4-2-7-16(18)19(26)23-10-5-12-25-13-11-22-14-25/h1-4,6-9,11,13-14H,5,10,12H2,(H,23,26)(H,24,27) |
InChIキー |
SOSKSDCBTTYUAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)









